antistasin
Description
Properties
CAS No. |
110119-38-5 |
|---|---|
Molecular Formula |
C32H46N6O7 |
Synonyms |
antistasin |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Antistasin
Primary Structure and Amino Acid Composition of Antistasin
This compound is a protein composed of 119 amino acid residues with a molecular weight of approximately 15 kDa. wikipedia.org A notable feature of its primary structure is an unusually high cysteine content, with 20 cysteine residues present. wikipedia.org The protein exhibits a two-fold internal repeated structure, suggesting it evolved through a gene duplication event. The amino terminus of the protein is blocked by a pyroglutamic acid residue. Several isoforms of this compound have been identified in leech salivary gland extracts, differing by one or two amino acid residues.
Table 1: Key Features of this compound Primary Structure
| Feature | Description |
| Length | 119 amino acid residues |
| Molecular Weight | ~15 kDa |
| Cysteine Content | 20 residues |
| N-terminus | Blocked by pyroglutamic acid |
| Internal Homology | Two-fold repeated structure |
| Isoforms | At least four identified, differing by 1-2 residues |
Disulfide Bond Connectivity and Contribution to Structural Integrity
This compound is highly disulfide-bonded, with all 20 cysteine residues involved in disulfide bridges. wikipedia.org These disulfide bonds are crucial for stabilizing the protein's fold, particularly in the absence of a prominent hydrophobic core and extensive secondary structural elements like alpha-helices. Each of the two homologous domains contains 10 cysteine residues, forming five intra-domain disulfide bonds at topologically conserved positions. wikipedia.org Specific disulfide linkages have been identified within the N-terminal domain (e.g., 8-19, 13-26, 28-48, 33-51, 37-53) and the C-terminal domain (e.g., 62-73, 67-80, 82-103, 88-106, 92-108). Two of these disulfide bridges (Cys28/48 and Cys82/103) cross-bridge subdomains within each respective domain. The unique physical properties of this compound-like proteins, such as protease resistance and resilience to heat and chemicals, are attributed to the presence of these disulfide bonds, often forming a conserved six-cysteine loop cross-linked by three disulfide bonds in the this compound-like domain. ebi.ac.uk
Table 2: Disulfide Bond Connectivity in this compound
| Domain | Disulfide Bonds (Residue Numbers) |
| N-terminal | 8-19, 13-26, 28-48, 33-51, 37-53 |
| C-terminal | 62-73, 67-80, 82-103, 88-106, 92-108 |
Domain Organization and Functional Delineation in this compound
This compound is organized into two homologous domains: an N-terminal domain (residues 1-55) and a C-terminal domain (residues 56-119). wikipedia.org These domains are structurally similar but spatially distant, with limited interactions between them. The internal homology between the N- and C-terminal halves is approximately 40% identity and 56% homology in amino acid sequence. wikipedia.org Each domain can be further subdivided into two similarly sized subdomains with different relative orientations.
N-terminal Domain: Essentiality for Factor Xa Inhibition
Extensive research, including mutation studies, has demonstrated that the N-terminal domain of this compound is essential and sufficient for inhibiting factor Xa. wikipedia.org This domain contains the reactive site responsible for the inhibitory activity. The reactive site is formed by residues Arg34 (P1) and Val35 (P1'). Factor Xa slowly cleaves the peptide bond between these residues. The N-terminal domain binds and inhibits factor Xa effectively, a capability linked to its specific wedge-shaped structure. Furthermore, a putative exosite binding region in the N-terminal domain, comprising residues 15-17, is believed to interact with positively charged residues on the factor Xa surface, contributing to this compound's specificity and potency. wikipedia.org
Three-Dimensional Structural Characterization and Conformational Analysis
The three-dimensional structure of this compound has been characterized, revealing a novel protein fold. The structure consists mainly of random coil, with limited main chain hydrogen bonding interactions. Short antiparallel beta-strands have been identified within each domain based on φ,ψ angles, but they lack the necessary hydrogen bonding to form true sheets. Side chain contacts play a dominant role in stabilizing the this compound structure. The protein lacks a proper core, with disulfide bridges being the primary stabilizing elements.
X-ray Crystallographic Analyses of this compound
Table 3: X-ray Crystallography Data for this compound
| Resolution | R-factor (2.3 Å structure) | R-factor (1.9 Å structure) | PDB Code |
| 1.9 Å | 19.4% | 21.7% | 1SKZ |
Analysis of the Reactive Site Loop and P1-P1' Residues
The reactive site of this compound, which is critical for its interaction with FXa, is located in the N-terminal domain and is formed by residues Arg34 (P1) and Val35 (P1'). This reactive site is situated at the tip of an exposed loop on the protein surface. The side chain of Arg34 adopts an extended conformation and is positioned to interact with the S1 specificity pocket of FXa. Val35, the P1' residue, points in the opposite direction and is less exposed compared to Arg34.
The reactive site loop is stabilized by two disulfide bonds involving Cys33 and Cys37, connecting it to the rest of the protein. A network of hydrophobic interactions involving Val31, Phe41, and Val35 further contributes to the stability of this loop. While the reactive site loop is highly exposed, it maintains a well-defined conformation. The side chains of Arg32 and Arg34 exhibit some flexibility, potentially allowing them to adapt for optimal binding to the target protease.
Mutational studies have underscored the importance of the P1 residue, demonstrating the requirement for a positively charged amino acid at this position for potent inhibition of FXa. Arginine at P1 is preferred over lysine (B10760008), resulting in significantly lower inhibition constant (Ki) values. Mutation of the P1 arginine to a non-polar amino acid like leucine (B10760876) abolishes the inhibitory potency towards FXa.
Here is a table summarizing key residues in the reactive site:
| Residue | Position | Domain | Role |
| Arg34 | P1 | N-terminal | Forms part of the reactive site, interacts with FXa S1 pocket. |
| Val35 | P1' | N-terminal | Forms part of the reactive site. |
| Cys33 | N-terminal | Involved in disulfide bond stabilizing the reactive site loop. | |
| Cys37 | N-terminal | Involved in disulfide bond stabilizing the reactive site loop. | |
| Arg89 | P1 | C-terminal | Equivalent to Arg34 in the N-terminal domain. |
| Lys90 | P1' | C-terminal | Equivalent to Val35 in the N-terminal domain. |
Identification and Role of Exosite Binding Regions
Beyond the reactive site, this compound utilizes exosite interactions to enhance its binding specificity and potency towards FXa. A putative exosite binding region has been identified in the N-terminal domain, specifically comprising residues 15-17. This region is proposed to interact with a cluster of positively charged residues on the surface of FXa, including Arg222, Lys223, and Lys224.
The interaction between the this compound exosite (residues 15-17) and the complementary positively charged cluster on FXa is believed to contribute significantly to the specificity and high inhibitory potency of this compound for FXa. This dual mode of interaction, involving both the reactive site and exosite binding, provides a thermodynamic advantage, leading to sub-nanomolar inhibition constants.
Here is a table outlining the exosite binding regions:
| This compound Region | Residues | Interacting FXa Region | FXa Residues | Role in Interaction |
| Putative Exosite | 15-17 | Positively Charged Cluster | Arg222, Lys223, Lys224 | Contributes to specificity and potency. |
Mechanisms of Antistasin S Biological Action
Selective Serine Protease Inhibitory Activity
A primary mechanism of antistasin involves the inhibition of serine proteases, a class of enzymes crucial for various physiological processes, including blood coagulation. This compound demonstrates a notable selectivity in its inhibitory profile.
This compound is recognized as a highly selective inhibitor of activated blood coagulation Factor X (Factor Xa). Factor Xa occupies a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin. By specifically targeting Factor Xa, this compound effectively disrupts the downstream events leading to fibrin (B1330869) clot formation. While this compound has been shown to inhibit trypsin, its potency against Factor Xa is significantly higher, and it exhibits minimal inhibition of other serine proteases such as thrombin, chymotrypsin, pancreatic elastase, and leukocyte elastase.
Kinetic studies have characterized the interaction between this compound and Factor Xa as a reversible, slow-tight binding inhibition. This type of inhibition involves the initial formation of a reversible enzyme-inhibitor complex, followed by a slower conformational change leading to a more stable, tightly bound complex. The estimated dissociation constant (Kᵢ) for the interaction between this compound and Factor Xa is reported to be in the nanomolar range, specifically between 0.31 and 0.62 nM. The interaction involves binding to both the active site and potentially other surface regions of Factor Xa. The reactive site of this compound, crucial for its inhibitory activity, is located in the N-terminal domain and involves the amino acid residues Arginine at position 34 (Arg-34) and Valine at position 35 (Val-35). Factor Xa slowly cleaves the peptide bond between these residues in this compound.
The inhibitory potency of this compound towards Factor Xa is influenced by the presence of divalent cations, specifically calcium ions (Ca²⁺). Research indicates that the inhibition is partial when Ca²⁺ is present, and it becomes complete in the absence of Ca²⁺. This suggests that calcium ions may modulate the interaction between this compound and Factor Xa, potentially affecting the binding affinity or the rate of the slow conformational change associated with tight binding.
Detailed Kinetic Analysis of this compound-Factor Xa Interaction (e.g., Kᵢ, Slow-Tight Binding)
Broader Proteolytic Regulatory Roles within Biological Systems
This compound, initially identified in the salivary glands of the Mexican leech Haementeria officinalis, is a well-characterized member of the serine protease inhibitor (SPI) family . Its primary and most extensively studied biological role is the potent and selective inhibition of blood coagulation Factor Xa (FXa) . This inhibition is crucial for the anticoagulant and antithrombotic activities observed in leeches, facilitating their blood-feeding behavior . The interaction between this compound and FXa is characterized as reversible, slow-tight binding, and primarily competitive, with reported dissociation constants for the enzyme-inhibitor complex ranging between 0.31 and 0.62 nM .
The inhibitory mechanism involves this compound binding to the active site of FXa, with the arginine residue at position 34 (P1) in the N-terminal domain identified as occupying the reactive site . Structural analysis of this compound has revealed a novel protein fold comprising two homologous domains . Research indicates that only the N-terminal domain is necessary and sufficient for inhibiting Factor Xa, while the C-terminal domain does not contribute to this specific inhibitory activity . However, the C-terminal domain's distinct shape and structure suggest it might interact with or inhibit other, as yet unidentified, proteases .
Beyond its well-established role in inhibiting FXa, the existence of a family of this compound-like proteins in various invertebrates, including non-bloodfeeding species, points towards broader proteolytic regulatory functions within biological systems . These related inhibitors often exhibit different protease specificities, highlighting the functional diversity within this protein family .
Examples of this compound-type inhibitors with varied targets include:
Poecistasin , isolated from the leech Poecilobdella manillensis, inhibits Factor XIIa (FXIIa), kallikrein, trypsin, and elastase, but notably does not inhibit FXa or thrombin .
Fahsin , from the Nile leech Limnatis nilotica, is a specific inhibitor of neutrophil-derived serine proteases, including elastase, cathepsin G, and proteinase 3 . This suggests a potential role in modulating inflammatory responses where these proteases are involved in tissue destruction .
Gigastasin , found in the giant Amazon leech, demonstrates inhibitory activity against complement proteases C1s and MASP-2 . This indicates a role in regulating the complement system, a crucial part of the innate immune response that involves a cascade of proteolytic events .
This diversity in target proteases among this compound-like proteins underscores their varied roles in regulating different proteolytic cascades within biological systems, including hemostasis, inflammation, and immunity. Phylogenetic analyses of the this compound-like protein family support multiple origins and distinct clades with differing protease specificities, such as those targeting Factor Xa versus those inhibiting trypsin and leukocyte elastase .
Furthermore, this compound itself has been reported to possess anti-metastatic properties, potentially mediated through its inhibition of Factor Xa, which has been implicated in cancer progression and metastasis . While the precise mechanisms are still under investigation, this suggests a potential regulatory role for this compound in cellular processes beyond coagulation.
The study of this compound and its related proteins provides valuable insights into the complex world of proteolytic regulation in biological systems. The varied specificities and biological contexts in which these inhibitors are found highlight their adaptability and importance in modulating diverse physiological processes.
Inhibitory Activity of this compound and Selected this compound-Type Inhibitors on Various Proteases
| Inhibitor | Source Organism | Primary Target(s) (In Vitro/In Vivo) | Other Inhibited Proteases (In Vitro) | Not Inhibited (In Vitro) | Biological Role(s) |
| This compound | Haementeria officinalis | Factor Xa | Thrombin, Chymotrypsin, Pancreatic Elastase, Leukocyte Elastase | Anticoagulant, Antithrombotic, Potential Antimetastatic | |
| Poecistasin | Poecilobdella manillensis | Factor XIIa, Kallikrein | Trypsin, Elastase | Factor Xa, Thrombin | Anticoagulant, Antithrombotic |
| Fahsin | Limnatis nilotica | Neutrophil Elastase, Cathepsin G, Proteinase 3 | Potential anti-inflammatory | ||
| Gigastasin | Giant Amazon Leech | C1s, MASP-2 | MASP-1 (to a lesser extent) | Complement System Regulation | |
| Hirustasin | Hirudo medicinalis | Tissue Kallikrein, Trypsin, Chymotrypsin, Neutrophil Cathepsin G | Factor Xa | Serine proteinase inhibition |
Evolutionary Biology and Comparative Genomics of Antistasin Like Proteins
Phylogenetic Relationships within the Antistasin-like Protein Family
Phylogenetic analyses based on comparative data from various leech transcriptomes and other invertebrates reveal a structured evolutionary landscape for this compound-like proteins. Rigorous phylogenetic studies distinguish several clades within the this compound-like protein family in leeches. These include the this compound clade, the therostasin clade, the trypsin + leukocyte elastase inhibitors clade, and additional unnamed clades. This clustering reflects distinct evolutionary trajectories and potential functional specializations within the family.
Evolutionary Origins of this compound in Diverse Organisms
The presence of this compound-like proteins is not restricted to hematophagous leeches; they have also been identified in non-blood-feeding invertebrates, suggesting a more ancient origin for this protein family than the evolution of blood-feeding itself.
Origins and Diversification in Hematophagous Leeches
Within hematophagous leeches, the this compound-like protein family is tightly linked to the inhibition of hemostasis, a crucial adaptation for blood-feeding. The this compound-like gene tree supports multiple origins of these proteins in leeches, indicated by the presence of both leech and non-leech sequences within certain clades. This suggests that while some this compound-like proteins in leeches may have evolved from ancestors with similar proteins, there have also been independent evolutionary events contributing to their diversity. The diversification of these proteins in leeches is likely driven by the need to counteract the hemostatic mechanisms of their diverse hosts.
Presence and Putative Functional Roles in Non-Hematophagous Invertebrates
This compound-like proteins have been recorded in various non-blood-feeding invertebrates, including cnidarians, mollusks, polychaetes, and oligochaetes. While their specific function in these organisms is not fully understood, it has been proposed that they may be involved in processes such as immune response. The identification of homologs in non-leech clitellates suggests that these proteins were present before the origin of extant leeches. The presence of these proteins in non-predatory species indicates that they may serve functions beyond anticoagulation. For example, eisenstasins, members of the this compound family found in the earthworm Eisenia andrei, are serine protease inhibitors, and their structure suggests a role related to their inhibitory characteristics, potentially involving arginine residues.
Gene Duplication Events and Subsequent Domain Evolution of this compound
Gene duplication events have played a significant role in the evolution and diversification of this compound and this compound-like proteins. this compound itself, originally isolated from Haementeria officinalis, exhibits a twofold internal homology between its N- and C-terminal halves, a structural feature suggesting a gene duplication event in its evolutionary history. This internal homology and the presence of repeated this compound-like domains in other family members (e.g., Hau-antistasin3 with six repeats) highlight the importance of domain duplication and repeat expansion in shaping the structure and potential functions of these proteins. The deletion or duplication of all or part of an internal repeat may be implicated in the evolution of the structure and function of this compound family inhibitors. Gene duplication can lead to proteins that are freer to diverge and evolve new functions, contributing to increased biological complexity.
Conservation and Divergence of this compound Sequence Motifs
Analysis of this compound-like proteins reveals both conserved and divergent sequence motifs. Three sequence motifs have been identified as exclusive to specific clades: antistasins, the trypsin + leukocyte elastase inhibitor clade, and the therostasin clade. These exclusive motifs further support the distinct evolutionary lineages within the this compound-like protein family and likely contribute to their functional specificity. Conserved sequences, such as specific cysteine residues and glycine (B1666218) patterns found in eisenstasins, indicate that certain structural features have been maintained by natural selection across different species. Detailed analyses of conserved motifs allow for the comparison of composition and motif number in this compound-like domains across orthologous groups, revealing major changes within sequences over evolutionary time.
Spatiotemporal Gene Expression Profiles of this compound Orthologs
Studies on the spatiotemporal expression profiles of this compound orthologs in different leech species suggest a diversity of function linked to species differentiation and prey types. For example, in Alboglossiphonia lata, Ala-antistasin1 and Ala-antistasin2 showed similar expression patterns during embryogenesis but varied in expression in the body at later stages. The expression of this compound orthologs in the proboscis of different leeches shows similar patterns, while expression in the body can vary. This differential expression, both spatially and temporally, suggests that beyond their enzymatic function, this compound transcripts may play roles in the development of specific organs during embryogenesis. Furthermore, the expression of Hau-antistasin1 in Helobdella austinensis at an early cleavage stage and its strong expression during late organogenesis, along with its co-expression with hedgehog, suggests a potential involvement in developmental signaling pathways like segment polarity. The number and expression level of antithrombotic genes, including this compound, can vary between hematophagous and non-hematophagous leeches, and even among different non-hematophagous species.
Recombinant Expression Systems and Biotechnological Applications of Antistasin
Strategies for Heterologous Expression of Antistasin
The production of recombinant this compound (rATS) involves expressing the gene encoding this compound in various host organisms. Different expression systems have been explored to optimize yield, folding, and biological activity.
One notable strategy has been the use of insect cell baculovirus expression systems. This approach has successfully produced recombinant this compound with potent in vivo antithrombotic properties demonstrated in animal models.
Yeast expression systems, such as Saccharomyces cerevisiae, have also been utilized for the secretion of recombinant this compound. While secretion from recombinant yeast was investigated as a potential source for large quantities, initial production levels were relatively low (approximately 1 mg/liter). Challenges in yeast expression included incomplete processing of the protein, leading to forms with N-terminal blocking or C-terminal cleavage, and oxidation of methionine residues. Despite these processing issues, preliminary in vitro characterization indicated that the yeast-derived rATS forms were indistinguishable from insect cell-derived rATS in terms of intrinsic Ki for factor Xa inhibition. However, yeast-derived rATS appeared less potent in activated partial thromboplastin (B12709170) time clotting assays compared to insect-derived rATS.
Prokaryotic expression systems, such as Escherichia coli, have been used for the expression of this compound-type inhibitors, including a novel inhibitor called poecistasin.. Strategies in E. coli expression often involve inducing expression with agents like IPTG and purifying the recombinant protein using techniques such as Ni2+ affinity chromatography, especially when expressed with a His-tag. Fusion proteins are also a popular strategy for heterologous expression in E. coli, particularly using maltose-binding protein (MBP) to enhance expression levels and solubility.
Heterologous expression strategies often involve codon optimization to enhance the expression of target proteins in the chosen host organism. The introduction of multiple copies of the gene of interest under the control of strong promoters is another common strategy for effective heterologous expression.
Functional Characterization of Recombinant this compound Variants and Domains
Functional characterization of recombinant this compound and its variants is crucial to confirm their biological activity and understand the contribution of different protein domains.
Recombinant this compound produced in insect cells has been characterized and shown to be a potent inhibitor of coagulation factor Xa with selective, subnanomolar inhibitory potency. Studies have confirmed its ability to inhibit factor Xa in vitro.
This compound possesses a twofold internal homology between its N- and C-terminal halves, suggesting a gene duplication event during its evolution. Research has focused on characterizing the functional activity of these individual domains. Expression and characterization of the N-terminal half of this compound in an insect cell baculovirus system revealed that this domain alone inhibits factor Xa in vitro, with a Ki of 1.7 nM. This indicates that the N-terminal domain contains the primary reactive site for factor Xa inhibition. Mutation studies have further supported that only the N-terminal domain is necessary for factor Xa inhibition, while the C-terminal domain does not contribute to this inhibitory activity. The reactive site in the N-terminal domain is formed by Arg34 and Val35.
Characterization of recombinant this compound expressed in yeast has also been performed, comparing different forms of the protein. While intrinsic Ki values for factor Xa inhibition were similar between yeast-derived and insect-derived rATS, differences in potency were observed in clotting assays, potentially due to variations in processing such as C-terminal cleavage and methionine oxidation in the yeast system.
Functional characterization of other recombinant this compound-type inhibitors, such as poecistasin expressed in E. coli, involves assessing their inhibitory effects on various proteases and their anticoagulant activities in functional assays. Poecistasin, for instance, was found to inhibit factor XIIa, kallikrein, trypsin, and elastase, but not factor Xa or thrombin.
Pre-clinical Research on Therapeutic Modalities of this compound
Pre-clinical research has extensively investigated the therapeutic potential of this compound, primarily focusing on its antithrombotic and antimetastatic properties.
Antithrombotic Potential in Established Animal Models
This compound is a potent reversible inhibitor of factor Xa and has demonstrated antithrombotic activity in various in vivo models of venous and arterial thrombosis. The importance of factor Xa inhibition in thrombogenesis has been experimentally supported by studies using natural polypeptide inhibitors like this compound.
Established animal models have been crucial in evaluating the antithrombotic efficacy of recombinant this compound. In a baboon model of high-shear, platelet-dependent vascular graft thrombosis, recombinant this compound (rATS) dose-dependently decreased both platelet and fibrin(ogen) deposition onto the graft. Vascular graft thrombus formation was completely inhibited at a systemic dose of 4 µg/kg/min of rATS. These studies indicated that selective inhibition of factor Xa by rATS could prevent vascular graft thrombus formation without significantly compromising primary hemostasis, as measured by template bleeding time.
This compound has also been compared to standard heparin in rabbit models of venous thrombosis, demonstrating its in vivo anticoagulant properties.
Other this compound-type inhibitors have also shown antithrombotic potential in animal models. Poecistasin, for example, inhibited FeCl3-induced carotid artery thrombus formation in mice and suppressed ischemic stroke symptoms in a transient middle cerebral artery occlusion mouse model.
Antimetastatic Mechanisms and Associated Research Avenues
Apart from its anticoagulant activity, this compound has been reported to possess marked antimetastatic properties. This antimetastatic activity was one of the properties from which this compound derived its name.
The mechanism of this compound's antimetastatic activity has been a subject of investigation. While initially hypothesized to be potentially linked to factor Xa inhibition, the precise mechanisms are still being explored. Research avenues associated with its antimetastatic effects include the potential involvement of this compound in inhibiting the kinin-kallikrein system, which is linked to the coagulation cascade and plays a role in the inflammatory response.
This compound's presence in leech saliva extract, alongside other components like platelet aggregation inhibitors and anti-proteolytic enzymes, is thought to contribute to its antimetastatic activity.
Other this compound-type inhibitors have also been studied for their antimetastatic potential. Ghilanten, another this compound-type inhibitor from leech saliva, has been used to suppress metastasis in experimental animal models of various cancers, including melanoma, breast cancer, lung cancer, and prostate cancer.
Engineered this compound-type Inhibitors with Modified Specificities
The understanding of this compound's structure and function, particularly the role of its reactive site and domains, has paved the way for engineering this compound-type inhibitors with modified specificities or improved properties.
The reactive site of this compound, formed by Arg34 and Val35 in the N-terminal domain, is a key determinant of its inhibitory specificity towards factor Xa. Modifications at the P1 residue (Arg34) in serine protease inhibitors are known to significantly affect their inhibitory activity and specificity.
Engineering efforts can involve altering the reactive loop sequence to target different proteases. For instance, hirustasin, an this compound-type inhibitor containing a single domain, is a potent inhibitor of tissue kallikrein (KLK1) but not plasma kallikrein (KLKB1). Another novel this compound-type inhibitor, Fahsin, has a leucine (B10760876) residue at its P1 position, resulting in specific inhibition of neutrophil-derived serine proteinases.
Engineered variants can be created through techniques like site-directed mutagenesis to replace specific amino acid residues at key positions, such as the P1 site, to explore the effect on inhibitory activity and specificity. This allows for the design of inhibitors with tailored target profiles.
Furthermore, fragments or derivatives of this compound-type polypeptides that retain inhibitory activity against serine proteinases or act as antimetastatic agents can be engineered. These engineered forms can include polypeptides with amino acid substitutions or deletions. Combinations of inhibitory domains with binding domains from other polypeptides can also be engineered to direct the inhibitor's action to a different substrate or enhance specificity.
The production of engineered this compound-type inhibitors can be achieved through recombinant DNA technology or peptide synthesis.
Compound Names and PubChem CIDs
Advanced Research Methodologies and Future Directions in Antistasin Studies
Application of High-Resolution Structural Determination Techniques for Antistasin Complexes
High-resolution structural determination techniques, primarily X-ray crystallography, have been instrumental in elucidating the three-dimensional structure of this compound and its interactions with target proteases. The structure of this compound from Haementeria officinalis has been determined at 1.9 Å resolution using X-ray crystallography. This revealed a novel protein fold comprising two homologous domains.
Structural analysis of other this compound-type inhibitors, such as bdellastasin from Hirudo medicinalis in complex with trypsin, has also provided insights into the conserved this compound-like fold and the canonical inhibitor-proteinase interaction restricted to the primary binding loop.
Advanced Kinetic and Binding Studies to Elucidate this compound Interactions
Detailed kinetic and binding studies have been crucial for characterizing the interaction between this compound and its target enzymes, particularly Factor Xa. This compound acts as a reversible inhibitor of Factor Xa, exhibiting slow-tight binding kinetics. Studies have shown that this compound reacts stoichiometrically with Factor Xa, with inhibition being primarily competitive.
The binding affinity of this compound for Factor Xa is remarkably high, with estimated dissociation constants (Ki or KD) typically in the sub-nanomolar range (between 0.31 and 0.62 nM). The presence of Ca²⁺ ions has been shown to influence the inhibition, with complete inhibition observed in the absence of Ca²⁺, while inhibition is partial in its presence.
Kinetic investigations have also been performed on synthetic analogues of this compound isoforms to understand the impact of structural modifications on anticoagulant activity and interaction with serine proteinases. These studies utilize chromogenic assays to measure enzyme inhibition and determine kinetic parameters like Ki values. Surface Plasmon Resonance (SPR) is another technique used to study the kinetics of interaction between this compound-like proteins and their targets, allowing for the calculation of association (kon) and dissociation (koff) rates, and thus the equilibrium dissociation constant (KD).
Targeted Mutational Analysis for this compound Structure-Function Elucidation
Targeted mutational analysis is a powerful approach to understand the relationship between the structure of this compound and its function. By introducing specific mutations in the amino acid sequence, researchers can assess the role of individual residues or regions in binding affinity, specificity, and inhibitory activity.
Studies using mutational analysis have confirmed that the reactive site for Factor Xa is located in the N-terminal domain of this compound. Mutagenesis of residues within the reactive site, such as the P1 (Arginine at position 34) and P1' (Valine at position 35) residues, has demonstrated the critical importance of these positions for potent inhibition of Factor Xa. For instance, replacing the P1 arginine with lysine (B10760008) or leucine (B10760876) significantly impacts inhibitory potency.
Comparative Proteomics and Transcriptomics for this compound Discovery and Analysis in Invertebrates
Comparative proteomics and transcriptomics are increasingly being applied to discover and analyze this compound and this compound-like proteins in a wide range of invertebrates. These high-throughput techniques allow for the identification of expressed genes and proteins in different tissues or organisms, providing insights into the diversity, distribution, and potential functions of this protein family beyond the well-studied leech this compound.
Transcriptomic studies involve sequencing the RNA transcripts present in a sample, providing a snapshot of gene expression. This can lead to the identification of novel this compound-like genes and their variants in different invertebrate species. For example, transcriptomic analysis of the leech Hirudo nipponia has identified various anticoagulant-related genes, including this compound and hirustasin. Transcriptomics of the cnidarian Hydra vulgaris has also revealed the presence of transcripts related to proteinase inhibitors, including this compound. Comparative transcriptomics across different leech species has shed light on the origin and evolution of this compound-like proteins, suggesting multiple origins within the Hirudinida. Transcriptome analysis in organisms like the mollusk Aplysia kurodai has also identified this compound transcripts that are regulated in response to external stimuli.
Proteomics involves the large-scale study of proteins, often using mass spectrometry to identify and quantify proteins in a sample. By combining transcriptomic data to create comprehensive sequence databases, proteomic analysis can confirm the expression of predicted this compound-like proteins and identify novel ones. Proteotranscriptomic profiling of the toxic mucus of the nemertean Kulikovia alborostrata has identified an this compound-like toxin. Proteomic analysis of mollusc shells has also revealed proteins containing this compound-like domains. Comparative proteomics and transcriptomics in invertebrates are valuable for exploring the functional diversity and evolutionary history of the this compound family.
Development of Novel this compound-based Research Tools and Probes
The unique properties of this compound as a highly potent and selective Factor Xa inhibitor make it a valuable tool for research. The development of novel this compound-based research tools and probes facilitates further investigation into the coagulation cascade, FXa activity, and related physiological and pathological processes.
Recombinant this compound (rATS), produced in expression systems like Chinese hamster ovary (CHO) cells or insect cells, serves as a well-characterized and readily available research tool for in vitro and in vivo studies of FXa inhibition. These recombinant versions have been used to investigate the antithrombotic effects of selective FXa inhibition in animal models.
Synthetic peptides based on the reactive site or other key regions of this compound are also developed as research tools to probe specific interactions and structure-activity relationships. Modified peptides, such as amide analogues, can be synthesized to explore the impact of chemical modifications on inhibitory activity and specificity.
Furthermore, the structural information obtained from high-resolution techniques can guide the design of smaller, low-molecular-weight inhibitors inspired by this compound's binding mode. While this leans towards therapeutic development, the designed inhibitors themselves can serve as research probes to study FXa function and inhibition mechanisms. The identification of this compound-like proteins in diverse invertebrates through 'omics approaches also opens possibilities for developing novel probes based on these variants, potentially with different specificities or properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16132313 |
| Factor Xa | 178914 |
| Hirustasin | 16132314 |
| Bdellastasin | 16132315 |
| Ghilanten | 16132312 |
| Trypsin | 16132441 |
| Chymotrypsin | 16132442 |
| Elastase | 16132443 |
| Thrombin | 158342 |
| Kallikrein | 16132444 |
| Poecistasin | 135413545 |
| Factor XIIa | 25042 |
Data Table: this compound-Type Inhibitors and Target Proteases
| Inhibitor Name | Source Organism | Primary Target Protease | Other Inhibited Proteases | PubChem CID |
| This compound | Haementeria officinalis | Factor Xa | Limited inhibition of thrombin, chymotrypsin, pancreatic elastase, leukocyte elastase. | 16132313 |
| Hirustasin | Hirudo medicinalis | Tissue Kallikrein | Trypsin, Chymotrypsin, Neutrophil Cathepsin G | 16132314 |
| Bdellastasin | Hirudo medicinalis | Sperm Acrosin, Plasmin, Trypsin | 16132315 | |
| Ghilanten | South American leech | Factor Xa | 16132312 | |
| Poecistasin | Poecilobdella manillensis | Factor XIIa, Kallikrein | Trypsin, Elastase; No inhibition of FXa, Thrombin | 135413545 |
Data Table: Kinetic Parameters of this compound-Factor Xa Interaction
| Parameter | Value (Approximate) | Conditions | Source |
| Dissociation Constant (Ki/KD) | 0.31 - 0.62 nM | In the absence of Ca²⁺ | |
| Inhibition Type | Mixed, Primarily Competitive | ||
| Binding Kinetics | Slow-tight binding | ||
| Stoichiometry | Stoichiometric |
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize antistasin’s binding specificity to coagulation factor Xa?
- Methodological Answer : this compound’s binding to factor Xa (FXa) is typically studied using surface plasmon resonance (SPR) to measure binding kinetics and affinity . X-ray crystallography or NMR spectroscopy can resolve structural interactions, such as the role of its Kunitz-type domains in FXa inhibition . In vitro clotting assays (e.g., prothrombin time) validate functional anticoagulant activity by quantifying FXa inhibition in plasma .
Q. How is this compound’s structural stability assessed under varying biochemical conditions?
- Methodological Answer : Stability studies employ circular dichroism (CD) to monitor secondary structure changes under pH or temperature variations. Differential scanning calorimetry (DSC) quantifies thermal denaturation profiles, while mass spectrometry identifies degradation products . For recombinant this compound, SDS-PAGE and Western blotting confirm protein integrity post-purification .
Q. What assays are standard for evaluating this compound’s antitumor metastasis activity?
- Methodological Answer : Transwell migration/invasion assays using tumor cell lines (e.g., MDA-MB-231) measure inhibition of cell motility . In vivo mouse models of metastasis (e.g., tail vein injection) assess tumor burden reduction in target organs via bioluminescence imaging or histopathology . ELISA or flow cytometry quantifies this compound’s modulation of integrin signaling pathways (e.g., ERK/MAPK) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported binding affinities for sulfated glycoproteins?
- Methodological Answer : Discrepancies may arise from differences in glycoprotein sulfation patterns or assay conditions. To address this:
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions .
- Compare binding data across multiple glycan microarrays to map specificity for sulfated vs. non-sulfated epitopes .
- Validate findings with competitive inhibition assays using synthetic sulfated glycans (e.g., heparin derivatives) .
Q. What experimental design considerations are critical for optimizing this compound’s recombinant expression in heterologous systems?
- Methodological Answer : Key factors include:
- Codon optimization : Adjust codon usage for E. coli or Pichia pastoris to enhance expression yields .
- Fusion tags : Use His-tags for affinity purification but validate tag removal via TEV protease to avoid interference with FXa binding .
- Post-translational modifications : For functional sulfated glycoprotein binding, employ mammalian systems (e.g., HEK293) with sulfotransferase co-expression .
Q. How can researchers address this compound’s antigenicity in preclinical models to improve translational potential?
- Methodological Answer : Antigenicity in animal models (e.g., rodents) is mitigated by:
- Humanization : Replace immunogenic epitopes via site-directed mutagenesis guided by B-cell epitope prediction algorithms .
- PEGylation : Conjugate polyethylene glycol to reduce immunogenicity while retaining activity, assessed via size-exclusion chromatography and FXa inhibition assays .
- Tolerance induction : Administer low-dose this compound in Freund’s adjuvant-free protocols to evaluate immune response modulation .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s anticoagulant assays?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values from clotting time data . For metastasis studies, Kaplan-Meier survival analysis compares treatment groups, while mixed-effects models account for inter-animal variability in tumor burden .
Q. How should researchers validate this compound’s target specificity when off-target effects are suspected?
- Methodological Answer : Combine proteome-wide profiling (e.g., aptamer-based SOMAScan) to identify unintended interactions . CRISPR/Cas9 knockout of FXa in cell lines can confirm on-target activity via rescue experiments . Molecular docking simulations predict binding to homologous serine proteases (e.g., thrombin) for further experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
